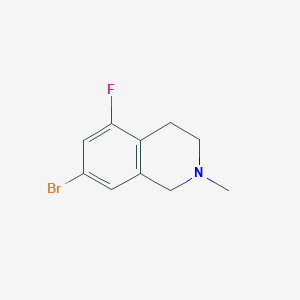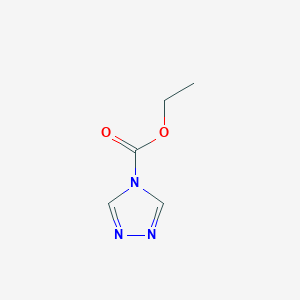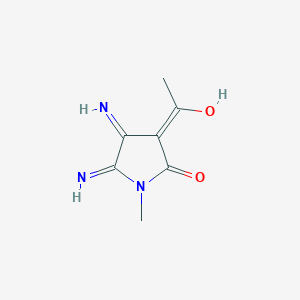![molecular formula C11H8ClNO3 B12869984 2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12869984.png)
2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid typically involves the reaction of 2-oxalyl benzoxazole with methyl chloride in the presence of a base, followed by acidification to obtain the target product . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxazole derivatives, while oxidation reactions may produce oxides of the compound .
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may inhibit the growth of bacteria or cancer cells by interfering with essential cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Uniqueness
2-(Chloromethyl)benzo[d]oxazole-6-acrylic acid is unique due to its specific structure, which combines a chloromethyl group with an acrylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
(E)-3-[2-(chloromethyl)-1,3-benzoxazol-6-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-6-10-13-8-3-1-7(2-4-11(14)15)5-9(8)16-10/h1-5H,6H2,(H,14,15)/b4-2+ |
InChI Key |
LKAMEJZMWRYQDR-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)CCl |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)

![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)

![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)



![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)

